molecular formula C16H12Cl2N2S B2910749 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole CAS No. 953938-98-2

2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole

Cat. No.: B2910749
CAS No.: 953938-98-2
M. Wt: 335.25
InChI Key: SNYVMGHXIYGTLD-UHFFFAOYSA-N
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Description

2-((2,4-Dichlorobenzyl)thio)-5-phenyl-1H-imidazole (CID 16896864) is a synthetic organic compound belonging to the class of imidazole derivatives . The imidazole scaffold is a five-membered heterocyclic ring notable for its significant presence in medicinal chemistry and its wide spectrum of pharmacological activities . This specific derivative features a 2,4-dichlorobenzylthio group at the 2-position and a phenyl group at the 5-position of the 1H-imidazole core. Imidazole derivatives are extensively researched for their antimicrobial potential. Compounds with closely related structures have demonstrated potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action for such compounds is believed to involve the disruption of microbial cellular functions, potentially through the blockade of sodium channel proteins or inhibition of enzymes critical for cell wall synthesis . Furthermore, the imidazole ring is a key structural component in many commercially available antifungal agents . Beyond antimicrobial applications, imidazole-based compounds show promising anticancer potential. Their structural features allow them to interact with key cellular mechanisms involved in cancer proliferation . Some related compounds are also explored in supramolecular chemistry and drug delivery systems due to their ability to form stable coordination complexes with metal ions, which can enhance the solubility and bioavailability of therapeutic agents . The compound is supplied for research purposes only. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2S/c17-13-7-6-12(14(18)8-13)10-21-16-19-9-15(20-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYVMGHXIYGTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with a thiol derivative, followed by cyclization with an imidazole precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the use of iron trichloride as a catalyst in the synthesis of 2,4-dichlorobenzoyl chloride, a key intermediate, has been reported to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate, DMF, DCM.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole involves the inhibition of key enzymes and disruption of cellular processes in microorganisms. The compound targets the cell membrane and essential proteins, leading to cell lysis and death . The presence of the dichlorobenzyl group enhances its binding affinity to the target sites, increasing its efficacy.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a broader class of sulfur-containing imidazoles and benzimidazoles. Key structural analogs include:

Compound Name Core Structure Substituents at Position 2 Substituents at Position 5 Key Differences Reference
2-((4-Fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole Imidazole 4-Fluorobenzylthio 3-Nitrophenyl Fluorine substituents; nitro group
5-((2,4-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine Thiadiazole 2,4-Dichlorobenzylthio N/A Thiadiazole core instead of imidazole
1-Amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one Imidazolone 3-Chlorobenzo[b]thiophen-2-yl Benzylidene group Imidazolone core; fused thiophene ring
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide Benzimidazole Triazole-phenoxymethyl linkage Thiazole-acetamide Triazole-thiazole hybrid

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in , chlorine in the target compound) enhance electrophilicity, while electron-donating groups (e.g., methoxy in ) may improve solubility.
  • Hybrid Structures : Triazole or thiazole hybrids (e.g., ) introduce additional hydrogen-bonding sites, which could enhance interactions with enzymes or receptors.
Physicochemical Properties

Comparative data on melting points, solubility, and spectroscopic properties:

Compound Melting Point (°C) Solubility (Common Solvents) Key Spectral Data (IR/NMR) Reference
Target Compound Not reported Likely DMSO, DMF Expected S–C stretch (IR: ~650 cm⁻¹); Aromatic protons (NMR: δ 7.2–7.6 ppm)
5-((2,4-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine 132–134 DMSO, Ethanol NH₂ peaks (NMR: δ 7.34–7.43 ppm); CH₂ (δ 4.33 ppm)
2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-triazol-1-yl}-N-(2-phenylthiazol-5-yl)acetamide 168–170 DCM, Methanol Triazole C–H (IR: ~3100 cm⁻¹); Acetamide carbonyl (NMR: δ 170 ppm)

Analysis :

  • The thiadiazole analog exhibits a moderate melting point (132–134°C), suggesting higher crystallinity than imidazole derivatives.
  • Hybrid structures (e.g., ) with acetamide groups show improved solubility in polar solvents due to hydrogen-bonding capacity.

Biological Activity

2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of imidazole derivatives, characterized by the presence of a phenyl group and a thioether linkage with a dichlorobenzyl moiety. Its molecular formula is C16H12Cl2N2SC_{16}H_{12}Cl_2N_2S with a molecular weight of 335.2 g/mol .

The primary target of this compound is believed to be sodium channel proteins. The compound exhibits reduced sodium channel blockade, which contributes to its antimicrobial properties .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity, particularly against Helicobacter pylori , a bacterium linked to gastric ulcers and cancer . The compound has shown promising results in vitro, indicating its potential as an anti-H. pylori agent.

Table 1: Antimicrobial Activity Against H. pylori

CompoundActivity (MIC)
This compoundSignificant
Reference Drug (Amoxicillin)Standard

Case Studies and Research Findings

Several studies have highlighted the biological activity of imidazole derivatives similar to this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of H. pylori , with MIC values comparable to traditional antibiotics .
  • Cytotoxicity Assessments : Related compounds have shown significant cytotoxic effects in various cancer cell lines, indicating that structural modifications can enhance therapeutic efficacy .
  • Mechanistic Insights : Docking studies suggest that the compound interacts with key bacterial enzymes without affecting human topoisomerases, highlighting its selective toxicity .

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